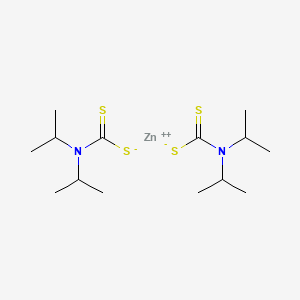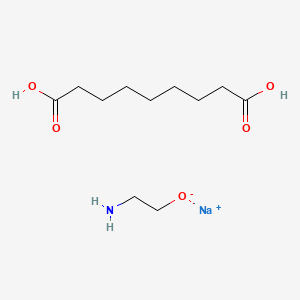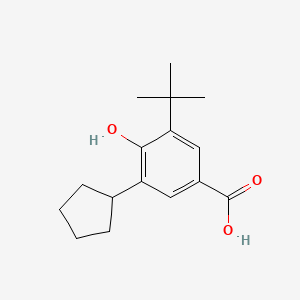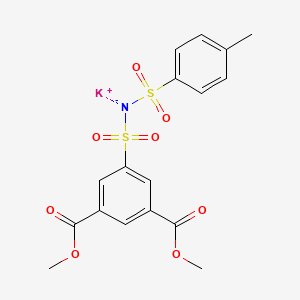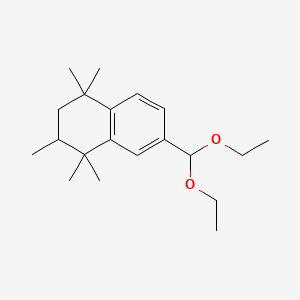
Naphthalene, 7-(diethoxymethyl)-1,2,3,4-tetrahydro-1,1,2,4,4-pentamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 7-(diethoxymethyl)-1,2,3,4-tetrahydro-1,1,2,4,4-pentamethyl- is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes a naphthalene core substituted with multiple methyl groups and a diethoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 7-(diethoxymethyl)-1,2,3,4-tetrahydro-1,1,2,4,4-pentamethyl- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dichloromethane or carbon tetrachloride, and the reactions are typically carried out under controlled temperatures to ensure the desired product formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes using catalysts to enhance reaction efficiency. The use of photochemical reactors for bromination and subsequent substitution reactions is also common. The industrial methods focus on optimizing yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 7-(diethoxymethyl)-1,2,3,4-tetrahydro-1,1,2,4,4-pentamethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions are common, where the diethoxymethyl group can be replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (bromine, chlorine), alkyl halides
Major Products
The major products formed from these reactions include various substituted naphthalenes, quinones, and reduced naphthalene derivatives .
Scientific Research Applications
Naphthalene, 7-(diethoxymethyl)-1,2,3,4-tetrahydro-1,1,2,4,4-pentamethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of Naphthalene, 7-(diethoxymethyl)-1,2,3,4-tetrahydro-1,1,2,4,4-pentamethyl- involves its interaction with various molecular targets. It can act as an electron donor or acceptor, participating in redox reactions. The pathways involved include the activation of specific enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalene: A simpler polycyclic aromatic hydrocarbon with similar structural features but lacking the diethoxymethyl and multiple methyl groups.
Tetralin (1,2,3,4-tetrahydronaphthalene): A hydrogenated derivative of naphthalene with similar reduction properties.
Naphthalene diimides: Compounds with similar aromatic cores but different functional groups, used in material science and supramolecular chemistry .
Uniqueness
Naphthalene, 7-(diethoxymethyl)-1,2,3,4-tetrahydro-1,1,2,4,4-pentamethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its multiple methyl groups and diethoxymethyl substitution make it a versatile compound for various applications, distinguishing it from simpler naphthalene derivatives .
Properties
CAS No. |
131812-49-2 |
|---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
7-(diethoxymethyl)-1,1,2,4,4-pentamethyl-2,3-dihydronaphthalene |
InChI |
InChI=1S/C20H32O2/c1-8-21-18(22-9-2)15-10-11-16-17(12-15)20(6,7)14(3)13-19(16,4)5/h10-12,14,18H,8-9,13H2,1-7H3 |
InChI Key |
PRNGVWOCXLZHDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC2=C(C=C1)C(CC(C2(C)C)C)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


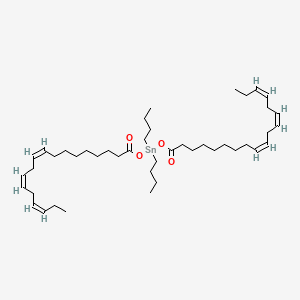



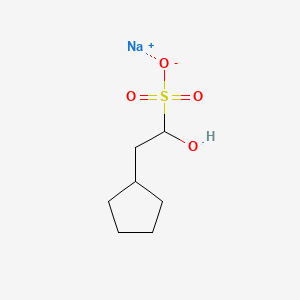

![2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine](/img/structure/B12679633.png)



